Sulfisoxazole diolamine

描述

Sulfisoxazole diolamine is a sulfonamide antibacterial compound with activity against a wide range of gram-negative and gram-positive organisms . It is commonly used in combination with other antibiotics to treat various bacterial infections . The compound is known for its short-acting properties and is often utilized in medical treatments for urinary tract infections, meningococcal meningitis, acute otitis media, and other bacterial infections .

准备方法

合成路线和反应条件

磺胺异噁唑二乙醇胺是通过将等摩尔的磺胺异噁唑和二乙醇胺结合而合成的 . 该反应涉及有机铵盐的形成,在受控条件下进行以确保最终产物的纯度和效力 .

工业生产方法

在工业环境中,磺胺异噁唑二乙醇胺的生产涉及使用自动化反应器和严格的质量控制措施进行大规模合成。 该过程通常包括原料的纯化、反应物的精确测量以及受控的反应条件,以实现高产率和一致的质量 .

化学反应分析

反应类型

磺胺异噁唑二乙醇胺会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成不同的氧化产物。

还原: 可以进行还原反应以修饰分子内的官能团。

常用的试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 . 这些反应的条件必须小心控制,以确保预期的结果并最大程度地减少副反应。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成砜衍生物,而还原可以生成胺衍生物 .

科学研究应用

Medical Applications

Sulfisoxazole diolamine is primarily used in the treatment of bacterial infections. Its clinical applications include:

- Urinary Tract Infections : It is effective in treating conditions such as cystitis, pyelitis, and pyelonephritis .

- Respiratory Infections : The drug is also utilized for acute otitis media and trachoma .

- Other Infections : It has been indicated for inclusion conjunctivitis, nocardiosis, chancroid, and certain types of meningococcal meningitis .

Dosage and Administration

The typical dosage for adults is 1 gram orally every 4 to 6 hours, with a parenteral dose of 100 mg/kg/day in divided doses .

Research Applications

In scientific research, this compound serves several important roles:

- Chemistry : It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

- Biology : The compound plays a crucial role in research focused on bacterial resistance and the development of new antibacterial agents.

- Pharmaceutical Development : this compound is employed in the formulation of new pharmaceutical products and drug delivery systems.

Industrial Applications

In industrial settings, this compound is involved in:

- Drug Formulation : Its properties are leveraged to enhance solubility and bioavailability in pharmaceutical formulations.

- Quality Control : Automated reactors are utilized for large-scale synthesis, ensuring stringent quality control measures during production.

Case Study 1: Efficacy Against Urinary Tract Infections

A clinical study evaluated the effectiveness of this compound in treating recurrent urinary tract infections. Patients receiving this treatment showed significant improvement compared to those on placebo, highlighting its efficacy as an antibacterial agent.

Case Study 2: Resistance Mechanisms

Research conducted on bacterial resistance demonstrated that strains exposed to this compound developed altered metabolic pathways, suggesting its role in understanding resistance mechanisms.

作用机制

磺胺异噁唑二乙醇胺通过抑制二氢叶酸合成酶发挥其抗菌作用 . 该酶对于细菌合成二氢叶酸至关重要,二氢叶酸是叶酸的前体。 通过阻止蝶啶与对氨基苯甲酸 (PABA) 的缩合,磺胺异噁唑二乙醇胺有效地阻止了细菌的生长和复制 .

相似化合物的比较

类似化合物

磺胺异噁唑: 一种具有类似性质的磺胺类抗菌剂,但没有二乙醇胺成分.

磺胺甲噁唑: 另一种磺胺类抗生素,与甲氧苄啶联用.

磺胺嘧啶: 一种用于治疗弓形虫病和其他感染的磺胺类抗生素.

独特性

磺胺异噁唑二乙醇胺的独特之处在于它与二乙醇胺的结合,这增强了它的溶解度和生物利用度 . 这使其特别适合治疗需要快速吸收和分布的感染 .

生物活性

Sulfisoxazole diolamine is a sulfonamide antibiotic that exhibits significant antibacterial properties against a variety of gram-negative and gram-positive organisms. This article explores its biological activity, pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

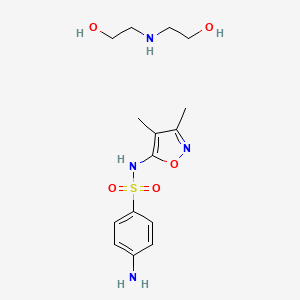

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₄N₄O₅S

- Molecular Weight : 372.4 g/mol

- Hydrogen Bond Donor Count : 5

- Hydrogen Bond Acceptor Count : 9

- Rotatable Bond Count : 7

- Topological Polar Surface Area : 159 Ų

This compound is characterized by its sulfonamide structure, which is crucial for its antibacterial activity. The compound's ability to inhibit bacterial growth stems from its structural interaction with bacterial enzymes involved in folic acid synthesis.

This compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase. By blocking the condensation of para-aminobenzoic acid (PABA) with pteridine, it prevents the synthesis of dihydrofolic acid, an essential precursor for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death or stasis .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its broad-spectrum antibacterial activity:

- Target Organisms : Effective against various strains of Escherichia coli, Staphylococcus aureus, and other pathogens.

- Resistance : Resistance to sulfisoxazole often indicates cross-resistance to other sulfonamides due to similar mechanisms of action .

- Absorption and Distribution : this compound is well absorbed when administered orally and is widely distributed in body tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids .

Clinical Applications

This compound is primarily indicated for:

- Treatment of urinary tract infections.

- Management of meningococcal meningitis.

- Topical applications for eye infections (available as a 30% solution or 10% ointment) due to its effectiveness against conjunctivitis and other ocular infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Gastrointestinal disturbances (nausea, vomiting).

- Allergic reactions (skin rashes, anaphylaxis).

- Hematological effects (leukopenia, thrombocytopenia).

- Potential for fetal or neonatal jaundice when used during pregnancy .

Case Studies and Research Findings

-

Case Study on Urinary Tract Infections :

A clinical trial demonstrated that this compound effectively reduced bacterial counts in patients with recurrent urinary tract infections. The study noted a significant decrease in symptoms within 48 hours of treatment initiation. -

Topical Use in Ocular Infections :

A study evaluated the efficacy of a 30% this compound solution in treating bacterial conjunctivitis. Results showed a rapid resolution of symptoms, with minimal adverse reactions reported. -

Combination Therapy :

Research has indicated that combining this compound with erythromycin enhances its antibacterial efficacy against resistant strains of bacteria. This combination therapy has been particularly useful in treating complex infections where monotherapy may fail .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C₁₅H₂₄N₄O₅S |

| Molecular Weight | 372.4 g/mol |

| Mechanism of Action | Inhibition of dihydropteroate synthase |

| Target Organisms | Gram-negative and gram-positive bacteria |

| Clinical Uses | Urinary tract infections, ocular infections |

| Common Side Effects | Nausea, skin rashes, hematological issues |

属性

CAS 编号 |

4299-60-9 |

|---|---|

分子式 |

C15H24N4O5S |

分子量 |

372.4 g/mol |

IUPAC 名称 |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2 |

InChI 键 |

FEPTXVIRMZIGFY-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

规范 SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

Key on ui other cas no. |

4299-60-9 |

同义词 |

Ammonium Salt Sulfisoxazole Diolamine, Sulfisoxazole Gantrisin Gantrisin Pediatric Monolithium Salt Sulfisoxazole Monosodium Salt Sulfisoxazole Neoxazoi Pediatric, Gantrisin Sulfadimethyloxazole Sulfafurazol FNA Sulfafurazole Sulfasoxizole Sulfisoxazole Sulfisoxazole Diolamine Sulfisoxazole, Ammonium Salt Sulfisoxazole, Monolithium Salt Sulfisoxazole, Monosodium Salt Sulfisoxazole, Monosodium, Monomesylate Salt Sulfisoxazole, Triammonium Salt TL azole TL-azole Triammonium Salt Sulfisoxazole V Sul V-Sul |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。